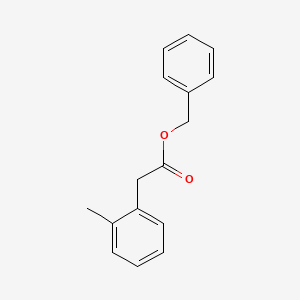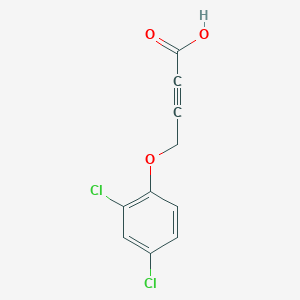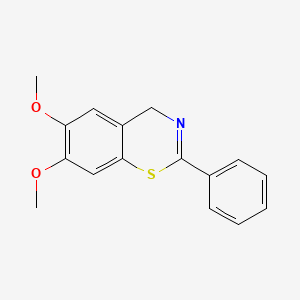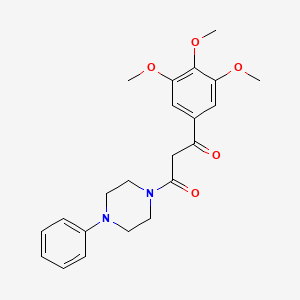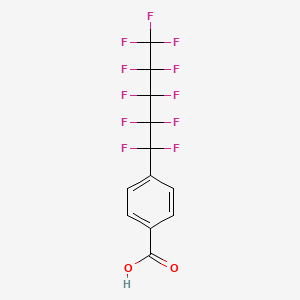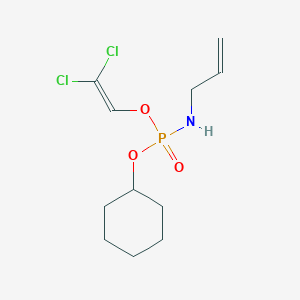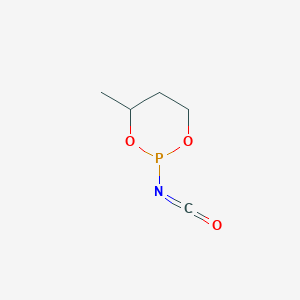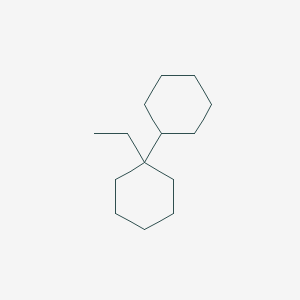
1-Ethyl-1,1'-bi(cyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1,1’-bi(cyclohexane) is a compound belonging to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by two cyclohexane rings connected by a single carbon-carbon bond, with an ethyl group attached to one of the cyclohexane rings. Cycloalkanes are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1,1’-bi(cyclohexane) can be achieved through several methods. One common approach involves the alkylation of cyclohexane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of 1-Ethyl-1,1’-bi(cyclohexane) often involves catalytic hydrogenation of the corresponding aromatic precursor, such as ethylbiphenyl, using a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired product.
化学反应分析
Types of Reactions: 1-Ethyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light or heat, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of UV light or heat.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
1-Ethyl-1,1’-bi(cyclohexane) has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
作用机制
The mechanism of action of 1-Ethyl-1,1’-bi(cyclohexane) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation, reduction, or substitution. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.
相似化合物的比较
Cyclohexane: A simple cycloalkane with a single ring structure.
Methylcyclohexane: A cyclohexane derivative with a methyl group attached.
Ethylcyclohexane: A cyclohexane derivative with an ethyl group attached.
Uniqueness: 1-Ethyl-1,1’-bi(cyclohexane) is unique due to its bi-cyclohexane structure with an ethyl group, which imparts distinct chemical properties and reactivity compared to other cycloalkanes. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
属性
CAS 编号 |
31620-17-4 |
|---|---|
分子式 |
C14H26 |
分子量 |
194.36 g/mol |
IUPAC 名称 |
1-cyclohexyl-1-ethylcyclohexane |
InChI |
InChI=1S/C14H26/c1-2-14(11-7-4-8-12-14)13-9-5-3-6-10-13/h13H,2-12H2,1H3 |
InChI 键 |
BRHSVPUTRABCNY-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


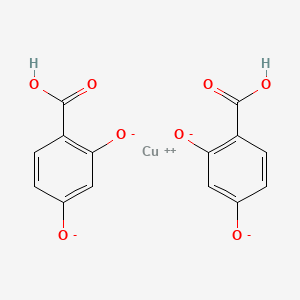
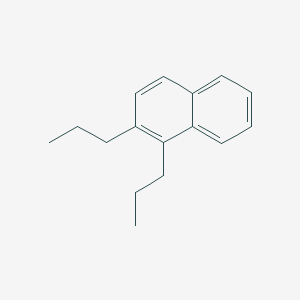
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)

